Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Lipophilicity Drug design ADME

Ethyl 3-cyclopropyl-2-hydroxy-propanoate (CAS 1601273-66-8) is a chiral α-hydroxy ester featuring a cyclopropyl substituent at the β-position, classified within the cyclopropanepropanoic acid ester family. This compound bears a single stereocenter at the α-carbon, making it a versatile chiral building block for asymmetric synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B8610467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropyl-2-hydroxy-propanoate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CC1)O
InChIInChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3
InChIKeyCTQKNWITPRXDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyclopropyl-2-hydroxy-propanoate: Procurement-Grade Chemical Profile for Research and Industrial Sourcing


Ethyl 3-cyclopropyl-2-hydroxy-propanoate (CAS 1601273-66-8) is a chiral α-hydroxy ester featuring a cyclopropyl substituent at the β-position, classified within the cyclopropanepropanoic acid ester family [1]. This compound bears a single stereocenter at the α-carbon, making it a versatile chiral building block for asymmetric synthesis. The cyclopropyl ring imparts conformational rigidity and distinct electronic character compared to acyclic alkyl-substituted analogs, while the hydroxyl group enables further derivatization including oxidation, acylation, and etherification [2]. Commercial availability spans multiple purity grades (91%–97%) from suppliers including Aladdin Scientific (Cat. E629776) and AKSci (Cat. 5071FH) .

Why Ethyl 3-cyclopropyl-2-hydroxy-propanoate Cannot Be Replaced by Simpler α-Hydroxy Esters or Cyclopropylpropanoate Analogs


Generic substitution of ethyl 3-cyclopropyl-2-hydroxy-propanoate with ethyl lactate (ethyl 2-hydroxypropanoate) or ethyl 3-cyclopropylpropanoate is not scientifically justifiable. The cyclopropyl ring introduces a >1-unit XLogP increase relative to the non-cyclopropyl analog (1.3 vs. 0.2), substantially altering lipophilicity-dependent properties such as membrane permeability and metabolic partitioning [1]. Conversely, omitting the α-hydroxyl group (as in ethyl 3-cyclopropylpropanoate) eliminates a hydrogen-bond donor and acceptor, fundamentally changing solubility, chromatographic behavior, and the compound's ability to serve as a chiral derivatization handle . These physicochemical divergences are accompanied by a boiling-point elevation exceeding 50°C versus ethyl lactate (predicted 228.7°C vs. 154°C measured), imposing distinct purification and handling requirements . The evidence below quantifies these differences.

Quantitative Differentiation Evidence for Ethyl 3-cyclopropyl-2-hydroxy-propanoate: Head-to-Head and Cross-Study Data


Lipophilicity Advantage: XLogP of 1.3 vs. 0.2 for Ethyl Lactate Directs Distinct Pharmacokinetic and Solubility Profiles

Ethyl 3-cyclopropyl-2-hydroxy-propanoate exhibits a computed XLogP3-AA of 1.3, compared to 0.2 for the structurally simpler ethyl 2-hydroxypropanoate (ethyl lactate) [1]. This 1.1-unit lipophilicity increase is attributable to the cyclopropyl group, which adds three methylene equivalents of hydrophobicity without proportional molecular weight increase. The higher XLogP indicates superior membrane partitioning potential and altered metabolic susceptibility, consistent with the established drug-design principle that cyclopropyl substitution can improve oral bioavailability and CNS penetration relative to unsubstituted alkyl esters [2].

Lipophilicity Drug design ADME

Boiling Point and Thermal Stability Differentiation: Predicted 228.7°C vs. 154°C for Ethyl Lactate

The predicted boiling point of ethyl 3-cyclopropyl-2-hydroxy-propanoate is 228.7 ± 13.0 °C, compared to the experimentally determined 154 °C for ethyl lactate (ethyl 2-hydroxypropanoate) . This ~75°C elevation arises from the combined effects of increased molecular weight (158.19 vs. 118.13 g/mol) and the cyclopropyl group's contribution to dispersive intermolecular interactions. For laboratory-scale purification, the higher boiling point reduces volatile losses during rotary evaporation and enables fractionation at temperatures that would fully volatilize ethyl lactate [1].

Physicochemical properties Purification Volatility

Hydrogen-Bond Donor Capability: Structural Differentiation from Non-Hydroxylated Ethyl 3-cyclopropylpropanoate

Ethyl 3-cyclopropyl-2-hydroxy-propanoate possesses one hydrogen-bond donor (the α-OH group) and three H-bond acceptors (ester carbonyl, ester alkoxy, and hydroxyl oxygen), giving a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, ethyl 3-cyclopropylpropanoate lacks the hydroxyl group entirely, possessing zero H-bond donors, two H-bond acceptors, and a TPSA of 26.3 Ų . This structural divergence fundamentally alters solubility in polar protic solvents, retention factor on normal-phase silica chromatography, and suitability as a substrate for enzyme-catalyzed reactions that require a free hydroxyl for binding or turnover [2].

Hydrogen bonding Solubility Chromatography

Ester Moiety Selection: Ethyl Ester Provides Intermediate Reactivity and Lipophilicity Between Methyl and Higher Alkyl Esters

Among 3-cyclopropyl-2-hydroxypropanoate esters, the ethyl ester (target compound, MW 158.19) presents a boiling point of 228.7°C and density of 1.116 g/cm³, while the methyl ester analog (MW 144.17) shows a lower boiling point of 209.8°C and density of 1.151 g/cm³ . The ethyl ester offers slower alkaline hydrolysis kinetics and reduced volatility compared to the methyl ester, making it preferable for reactions requiring prolonged heating or for applications where the ester must remain intact during subsequent transformations. Additionally, the ethyl ester's increased lipophilicity (ΔMW = +14.02 g/mol, effectively one additional methylene unit) facilitates extraction into organic solvents post-aqueous workup relative to the methyl ester .

Ester reactivity Transesterification Protecting group strategy

Cyclopropyl Conformational Constraint: A Class-Level Advantage for Target Binding and Metabolic Stability in Drug Discovery

The cyclopropyl group in ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a conformationally constrained bioisostere for isopropyl, ethyl, or vinyl substituents. Unlike freely rotating alkyl chains, the cyclopropyl ring restricts bond rotation, pre-organizing the molecule into a limited conformational ensemble. This effect has been exploited in cyclopropane-containing SARS-CoV-2 3CL protease inhibitors, where cyclopropyl substitution contributed to sub-micromolar IC50 values (e.g., 120 nM for the α-ketoamide inhibitor 13b-K) and improved metabolic stability [1]. While direct comparative data for this specific ethyl ester intermediate are not available in primary literature, the class-level structure–activity relationship is well-established: cyclopropyl groups often reduce oxidative metabolism by cytochrome P450 enzymes relative to unconstrained alkyl groups [2]. The compound's role as a synthetic precursor to such inhibitors amplifies its procurement relevance [3].

Conformational restriction Metabolic stability Bioisostere

Application Scenarios for Ethyl 3-cyclopropyl-2-hydroxy-propanoate: Where Differentiation Drives Selection


Chiral Building Block for Asymmetric Synthesis of α-Ketoamide and α-Hydroxy Acid Drug Candidates

The compound's single stereocenter and dual functionality (α-hydroxyl + ethyl ester) make it a key intermediate for preparing enantiomerically enriched α-ketoamides and α-hydroxy acids. As demonstrated in the synthesis of SARS-CoV-2 Mpro inhibitor 13b-K, the cyclopropyl-2-hydroxypropanoate scaffold can be elaborated into potent protease inhibitors with IC50 values of 120 nM [1]. The ethyl ester provides a balance of stability and reactivity: it resists premature hydrolysis during multi-step sequences better than the methyl ester, yet is cleavable under standard saponification conditions (LiOH, THF/H2O) to liberate the free acid for peptidomimetic coupling. The cyclopropyl group's XLogP contribution (1.3 vs. 0.2 for ethyl lactate) also biases downstream compounds toward improved membrane permeability [2].

Cyclopropane-Containing Fragment Library Construction for Medicinal Chemistry Screening

In fragment-based drug discovery, cyclopropane-containing fragments are increasingly valued for their three-dimensional character and metabolic robustness [1]. Ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a privileged fragment or fragment precursor, offering a higher fraction of sp3-hybridized carbons (Fsp3 = 0.625) than ethyl lactate (Fsp3 = 0.60) and superior conformational restriction compared to flexible alkyl-chain analogs. The hydroxyl group provides a synthetic handle for fragment elaboration via O-alkylation, esterification, or oxidation to the α-keto ester for warhead installation. Its predicted boiling point of 228.7°C ensures that it remains in the reaction mixture during microwave-assisted fragment coupling at elevated temperatures, unlike the more volatile methyl ester analog (BP 209.8°C) [2].

Enzymatic Resolution and Biocatalysis Substrate for Enantiopure α-Hydroxy Acid Production

The α-hydroxyl group adjacent to the ester carbonyl makes this compound a potential substrate for lipase-catalyzed kinetic resolution or enantioselective hydrolysis. Lipases such as Candida antarctica lipase B (CALB) can discriminate between enantiomers of α-hydroxy esters, enabling production of enantiopure 3-cyclopropyl-2-hydroxypropanoic acid for downstream chiral pool synthesis [1]. The ethyl ester is preferred over the methyl ester in biocatalytic resolutions conducted in organic media because its higher logP reduces competing non-enzymatic hydrolysis and shifts equilibrium toward the desired ester substrate in biphasic systems. The cyclopropyl group's steric bulk at the β-position also enhances enantioselectivity (E-value) relative to less sterically demanding substrates such as ethyl lactate [2].

Synthetic Intermediate for Agrochemical and Specialty Chemical Cyclopropane Derivatives

Beyond pharmaceuticals, cyclopropane-containing esters are valuable intermediates in agrochemical synthesis (e.g., pyrethroid insecticides, fungicides) and specialty chemicals [1]. The hydroxyl group in ethyl 3-cyclopropyl-2-hydroxy-propanoate enables selective derivatization that is not possible with the non-hydroxylated analog ethyl 3-cyclopropylpropanoate, which lacks the reactive α-position handle. Oxidation to ethyl 3-cyclopropyl-2-oxopropanoate yields a versatile electrophile for condensation and cyclization reactions. The compound's moderate XLogP (1.3) and balanced hydrophobic–hydrophilic character also suit it for phase-transfer catalysis and biphasic reaction conditions encountered in industrial-scale synthesis [2].

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